molecular formula C14H9F3O B1294469 2-(Trifluoromethyl)benzophenone CAS No. 727-99-1

2-(Trifluoromethyl)benzophenone

Cat. No. B1294469
CAS RN: 727-99-1
M. Wt: 250.21 g/mol
InChI Key: JXIWJBWMQXDALU-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)benzophenone is a chemical compound that is part of the benzophenone family, characterized by the presence of a trifluoromethyl group attached to the benzene ring. This functional group significantly influences the chemical and physical properties of the molecule, making it an interesting subject for various chemical reactions and applications in material science and pharmaceuticals .

Synthesis Analysis

The synthesis of benzophenone derivatives, including those with trifluoromethyl groups, can be achieved through several methods. One approach involves the activation of the benzylic sp3 C–F bond using trifluoromethanesulfonic acid (triflic acid), which allows for the intermolecular arylation of trifluoromethylated arenes with benzene to yield benzophenones . Another method utilizes 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) in trifluoroacetic acid to intermolecularly dehydrate from benzoic acid and aromatic hydrocarbons, producing benzophenones . Additionally, a novel Friedel–Crafts acylation of aromatics with methyl benzoate catalyzed by triflic acid has been reported to give benzophenone derivatives .

Molecular Structure Analysis

The molecular structure of benzophenone derivatives, including those with trifluoromethyl groups, can be characterized by single-crystal X-ray analysis. These compounds often exhibit planar molecular structures and are packed in a herringbone arrangement, which can be significant for their physicochemical properties .

Chemical Reactions Analysis

Benzophenone derivatives can undergo various chemical reactions. For instance, a transition-metal-free method has been developed for the preparation of o-methyl trifluoromethyl sulfide substituted benzophenones, featuring the insertion of aryne into a C-C σ-bond . Additionally, reactions of 2-(polyfluoroalkyl)chromones with different reagents can lead to the formation of polyfunctionalized benzophenones . Site-selective Suzuki-Miyaura cross-coupling reactions have also been employed to synthesize functionalized benzophenones .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenones, including those with trifluoromethyl groups, can be studied using various spectroscopic techniques. FT-IR and FT-Raman spectroscopy, along with density functional theory (DFT) calculations, can provide insights into the vibrational modes and intramolecular interactions within the molecule. The HOMO-LUMO energy gap, polarizability, and hyperpolarizability are important parameters that can be computed to understand the electronic properties of these compounds. Additionally, UV-VIS spectral analyses can be performed to investigate electronic transitions and the effects of different solvents on the absorption spectra .

Scientific Research Applications

Asymmetric Reductions

  • Scientific Field : Organic Chemistry
  • Application Summary : 2-(Trifluoromethyl)benzophenone is used in the preparative synthesis of optically pure ortho-substituted benzhydrols .
  • Methods and Procedures : The asymmetric reduction of 2-(trifluoromethyl)benzophenone is carried out using lithium aluminium hydride treated with (S)- (+) or ®- (−)-2 (2-iso-indolinyl)butan-1-ol .
  • Results and Outcomes : The asymmetric reduction process has been investigated, but the specific results or outcomes are not mentioned in the source .

Synthesis of 2-Trifluoromethyl Benzimidazoles, Benzoxazoles, and Benzothiazoles

  • Scientific Field : Organic & Biomolecular Chemistry
  • Application Summary : 2-(Trifluoromethyl)benzophenone is used in the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles .
  • Methods and Procedures : The synthesis is achieved by the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .
  • Results and Outcomes : The method developed for the synthesis of these compounds yields good to excellent results. The synthetic utility of the 2-trifluoromethyl benzimidazole and benzoxazole products is demonstrated via gram scale synthesis .

Photosensitization

  • Scientific Field : Photochemistry
  • Application Summary : 2, 2’-Bis (trifluoromethyl) benzophenone acts as an efficient and stable photosensitizer in energy transfer and hydrogen transfer reactions .
  • Methods and Procedures : The specific methods and procedures are not mentioned in the source .
  • Results and Outcomes : The specific results or outcomes are not mentioned in the source .

Safety And Hazards

2-(Trifluoromethyl)benzophenone is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the respiratory system being the target organ .

Relevant Papers The relevant papers for 2-(Trifluoromethyl)benzophenone include studies on its synthesis , its chemical reactions , and its safety and hazards .

properties

IUPAC Name

phenyl-[2-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O/c15-14(16,17)12-9-5-4-8-11(12)13(18)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIWJBWMQXDALU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70223002
Record name 2-(Trifluoromethyl)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70223002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)benzophenone

CAS RN

727-99-1
Record name Phenyl[2-(trifluoromethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=727-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Trifluoromethyl)benzophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000727991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Trifluoromethyl)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70223002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(trifluoromethyl)benzophenone
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Record name 2-(Trifluoromethyl)benzophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
MW Shaffer, E Leyva, N Soundararajan… - The Journal of …, 1991 - ACS Publications
Kinetic isotope effects for the benzylic hydrogen atom abstraction reactions of the triplet states of several diarylcarbenes with toluene-toluene-d8 in fluid solution were determinedby …
Number of citations: 14 pubs.acs.org
WR Lacourse, IS Krull - Analytica chimica acta, 1988 - Elsevier
A photoelectrochemical detector for liquid chromatography, which combines photochemistry and electrochemistry to exploit the redox properties of photogenerated excited states, …
Number of citations: 9 www.sciencedirect.com
WR LaCourse, IS Krull, K Bratin - Analytical Chemistry, 1985 - ACS Publications
Photoelectrochemical detection (PED) combines photochem-istry with amperometry. Theunion allows one to take advantage of the new and/or altered electrochemical properties of …
Number of citations: 33 pubs.acs.org
M Keim, K Konetzke, A Freytag… - European Journal of …, 2021 - Wiley Online Library
… iminium salts 8 a,b were confirmed by their 1 H NMR spectra but not isolated; subsequent dehydrogenation and basic hydrolysis afforded the 2-trifluoromethyl-benzophenone 9 a and -…
AA FATMI - 1981 - search.proquest.com
Microfilms International Page 1 IN FO RMA TIO N TO USERS This was produced from a copy of a document sent to us for microfilming. While the most advanced technological means to …
Number of citations: 2 search.proquest.com
A Kethe - 2012 - search.proquest.com
… The starting material for this reaction was prepared by an alkylation reaction of 2-trifluoromethyl benzophenone with phenyl lithium to form a 2-trifluoromethyl triphenylmethanol. This …
Number of citations: 0 search.proquest.com
JH Clark, JE Denness, MA McClinton… - Journal of fluorine …, 1990 - Elsevier
The in situ generation of CuCF 3 from the reaction of copper, dibromodifluoromethane at either N,N-dimethylformamide or N,N-dimethylacetamide (Burton's reagent) has been used for …
Number of citations: 37 www.sciencedirect.com
A Desmarchelier, P Ortiz, SR Harutyunyana
Number of citations: 0

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